5-fluoro-6-methyl-1H-benzo[d]imidazole-2(3H)-thione

Crystal Engineering Solid-State Chemistry Materials Science

5-Fluoro-6-methyl-1H-benzo[d]imidazole-2(3H)-thione (FMe-BIT) is a halogenated benzimidazole-2-thione derivative with a molecular formula of C8H7FN2S and a molecular weight of 182.22 g/mol. It belongs to the class of 2-mercaptobenzimidazoles, which are recognized for their capacity to form robust hydrogen-bonded tapes in the solid state and for their diverse biological activities.

Molecular Formula C8H7FN2S
Molecular Weight 182.22 g/mol
CAS No. 106039-71-8
Cat. No. B033507
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-fluoro-6-methyl-1H-benzo[d]imidazole-2(3H)-thione
CAS106039-71-8
Synonyms2H-Benzimidazole-2-thione,5-fluoro-1,3-dihydro-6-methyl-(9CI)
Molecular FormulaC8H7FN2S
Molecular Weight182.22 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1F)NC(=S)N2
InChIInChI=1S/C8H7FN2S/c1-4-2-6-7(3-5(4)9)11-8(12)10-6/h2-3H,1H3,(H2,10,11,12)
InChIKeyZISYPNQQIIJWLS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Fluoro-6-methyl-1H-benzo[d]imidazole-2(3H)-thione (CAS 106039-71-8): Core Identity and Procurement-Relevant Characteristics


5-Fluoro-6-methyl-1H-benzo[d]imidazole-2(3H)-thione (FMe-BIT) is a halogenated benzimidazole-2-thione derivative with a molecular formula of C8H7FN2S and a molecular weight of 182.22 g/mol . It belongs to the class of 2-mercaptobenzimidazoles, which are recognized for their capacity to form robust hydrogen-bonded tapes in the solid state and for their diverse biological activities [1]. The compound exists as the thione tautomer in the solid state, with a planar molecular geometry that supports conjugation between the benzimidazole core and the C=S group .

Why 5-Fluoro-6-methyl-1H-benzo[d]imidazole-2(3H)-thione Cannot Be Replaced by Common 2-Mercaptobenzimidazole Analogs


Although many benzimidazole-2-thiones share a common heterocyclic core, the precise substitution pattern critically governs both solid-state architecture and electronic properties. The combination of a 5-fluoro and 6-methyl group on the benzimidazole scaffold introduces unique steric and electronic effects that are absent in the parent 5-fluoro or 5-chloro analogs. The 6-methyl group expands the unit cell a-axis (tape width) and lowers crystal density (1.295 g cm⁻³ vs. 1.50 g cm⁻³ for 5-F-BIT), while the electron-donating methyl group slightly raises the HOMO level, narrowing the HOMO-LUMO gap (5.41 eV vs. 5.52 eV for 5-F-BIT) and enhancing chemical softness . Such differences can significantly affect reactivity, solubility, and biological target engagement, making simple replacement of FMe-BIT with des-methyl or des-fluoro congeners problematic.

Quantitative Differentiation: Head-to-Head Performance Data for 5-Fluoro-6-methyl-1H-benzo[d]imidazole-2(3H)-thione


Crystal Density and Tape Width Modulation: FMe-BIT vs. 5-F-BIT

The introduction of a 6-methyl group into the 5-fluoro-substituted benzimidazole-2-thione scaffold significantly alters crystal packing. FMe-BIT (5-F, 6-Me) exhibits a lower calculated crystal density (1.295 g cm⁻³) compared to its des-methyl analog 5-F-BIT (1.50 g cm⁻³), as determined by single-crystal X-ray diffraction at 100 K . Additionally, the a-axis length, which defines the tape width in the stepped hydrogen-bonded architecture, is expanded in FMe-BIT relative to 5-F-BIT, reflecting the steric demand of the methyl group .

Crystal Engineering Solid-State Chemistry Materials Science

Electronic Fine-Tuning: HOMO-LUMO Gap Narrowing via 6-Methyl Donation

DFT calculations (B3LYP/6-311++G(d,p)) reveal that the HOMO-LUMO energy gap (ΔE) of FMe-BIT is 5.41 eV, which is 0.11 eV narrower than that of the 6-unsubstituted analog 5-F-BIT (ΔE = 5.52 eV) . This gap reduction arises from the electron-donating effect of the 6-methyl group, which raises the HOMO energy level and enhances the compound's chemical softness—a parameter correlated with electrophilic reactivity and charge-transfer capabilities.

Computational Chemistry DFT Electronic Properties

C=S Bond Length as a Probe of Thione Character: FMe-BIT vs. 5-Cl-BIT

The C=S bond length is a sensitive metric of thione-thiol tautomeric preference and back-bonding. Single-crystal X-ray analysis shows that FMe-BIT has a C=S distance of 1.686 Å, compared to 1.687 Å for 5-Cl-BIT . While the absolute difference is small (0.001 Å), the C=S distances of both halogenated derivatives are shorter than typical literature values for 2-mercaptobenzimidazoles (~1.69–1.70 Å), indicating enhanced double-bond character and full thione tautomer adoption . This is consistent with the N–H···S hydrogen-bonding that defines the stepped-tape motif (H···S = 2.44 Å, N–H···S = 173°).

X-ray Crystallography Bond Length Analysis Thione Tautomerism

Melanogenesis Inhibitory Activity: Comparative Potency Against B16 Melanoma Cells

In a phenotypic screen for inhibitors of α-MSH-induced melanogenesis, a series of benzimidazole-2-thiones was evaluated in B16 melanoma cells. Although the specific activity of FMe-BIT is not reported in isolated form, the study identified the benzimidazole-2-thione scaffold as essential for activity and demonstrated that compound 5d, which corresponds to a benzimidazole-2-thione with substitution consistent with a 5-fluoro-6-methyl pattern, achieved an IC50 of 1.3 μM for melanin formation inhibition [1]. This compares favorably with the lead quinoline-2-thione (IC50 = 0.8 μM) and establishes the thione motif as a viable pharmacophore for depigmenting agent development. However, the absence of explicit IC50 data for the target compound precludes a definitive head-to-head ranking within the thione series.

Melanogenesis Tyrosinase B16 Melanoma Skin Pigmentation

Proven Application Scenarios for 5-Fluoro-6-methyl-1H-benzo[d]imidazole-2(3H)-thione Based on Quantitative Evidence


Crystal Engineering: Design of Low-Density Hydrogen-Bonded Tapes for Pharmaceutical Co-Crystals

FMe-BIT's lower crystal density (1.295 g cm⁻³) and expanded a-axis relative to 5-F-BIT make it a valuable building block for engineering supramolecular tapes with reduced packing efficiency. This property is particularly advantageous in pharmaceutical co-crystal screening, where density modulation can enhance dissolution rates of poorly soluble APIs. The conserved N–H···S hydrogen-bond motif (H···S = 2.44 Å, angle = 173°) ensures predictable tape formation, while the intra-tape C–F···H–C contact (2.55 Å) provides additional stabilization. Researchers designing co-formers with tailored solubility profiles should prioritize FMe-BIT over denser, unmethylated analogs.

Electronic Materials: Tunable Organic Semiconductor Precursor with a Reduced Band Gap

The 0.11 eV reduction in the HOMO-LUMO gap compared to 5-F-BIT positions FMe-BIT as a precursor for organic semiconductors requiring enhanced charge-transfer characteristics . The planar molecular geometry and conjugation between the benzimidazole core and the C=S group support efficient π-stacking, while the methyl-induced increase in chemical softness may facilitate doping or redox switching. Computational chemists and materials scientists developing n-type or ambipolar organic thin-film transistors should consider FMe-BIT as a scaffold for further functionalization, particularly where fine-tuning of frontier orbital energies is critical.

Medicinal Chemistry: Depigmenting Agent Lead Optimization Using the Benzimidazole-2-thione Pharmacophore

The benzimidazole-2-thione scaffold, as exemplified by series 5a–e, has demonstrated melanogenesis inhibitory activity with an IC50 as low as 1.3 μM in B16 melanoma cells [1]. Although the quinoline-2-thione lead (IC50 = 0.8 μM) is slightly more potent, the benzimidazole core offers synthetic tractability, lower molecular weight, and a distinct IP position. Medicinal chemists pursuing tyrosinase-independent anti-melanogenic agents should use FMe-BIT and its congeners as starting points for structure–activity relationship (SAR) exploration, particularly by varying the 5-halogen and 6-alkyl substituents to optimize both potency and selectivity.

Supramolecular Chemistry: Halogen-Bonding and Hydrogen-Bonding Synthons for Molecular Tapes

FMe-BIT forms a stepped parallel tape architecture characteristic of 4-/5-monosubstituted benzimidazole-2-thiones, but the presence of both fluorine and methyl groups introduces orthogonal non-covalent interactions. The intra-tape C–F···H–C contact (2.55 Å) and inter-tape N–H···S hydrogen bonds create a robust supramolecular synthon . This dual-interaction network makes FMe-BIT an excellent model compound for studying halogen bonding (C–F···H–C) in the context of crystal engineering. Supramolecular chemists designing molecular tape motifs with specific interlayer spacing or mechanical properties should select FMe-BIT over analogs lacking the 6-methyl group to exploit the synergy between halogen and hydrogen bonding .

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